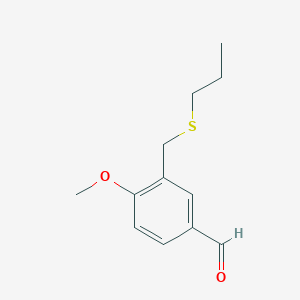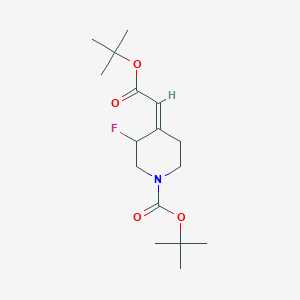
((3-Chloro-5-methoxyphenyl)ethynyl)trimethylsilane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
((3-Chloro-5-methoxyphenyl)ethynyl)trimethylsilane is an organosilicon compound with the molecular formula C12H15ClOSi and a molecular weight of 238.79 g/mol . This compound is characterized by the presence of a trimethylsilyl group attached to an ethynyl moiety, which is further connected to a 3-chloro-5-methoxyphenyl ring. It is primarily used in research and industrial applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ((3-Chloro-5-methoxyphenyl)ethynyl)trimethylsilane typically involves the Sonogashira coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an alkyne. The general reaction conditions include the use of a palladium catalyst, a copper co-catalyst, and a base such as triethylamine or potassium carbonate in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale Sonogashira coupling reactions with optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through column chromatography and recrystallization to obtain the final product .
化学反応の分析
Types of Reactions
((3-Chloro-5-methoxyphenyl)ethynyl)trimethylsilane undergoes various chemical reactions, including:
Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: Reduction can lead to the formation of alkanes or alkenes.
Common Reagents and Conditions
Substitution: Reagents such as tetrabutylammonium fluoride (TBAF) in THF can be used to remove the trimethylsilyl group.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products
The major products formed from these reactions include desilylated phenylacetylenes, ketones, aldehydes, and reduced hydrocarbons .
科学的研究の応用
((3-Chloro-5-methoxyphenyl)ethynyl)trimethylsilane has several applications in scientific research:
Biology: Employed in the synthesis of bioactive molecules and pharmaceuticals.
Medicine: Utilized in the development of drug candidates and therapeutic agents.
Industry: Applied in the production of advanced materials, including polymers and coatings.
作用機序
The mechanism of action of ((3-Chloro-5-methoxyphenyl)ethynyl)trimethylsilane involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The ethynyl moiety allows for the formation of new carbon-carbon bonds, while the trimethylsilyl group can be selectively removed to reveal a terminal alkyne. These properties make it a versatile intermediate in organic synthesis .
類似化合物との比較
Similar Compounds
- ((4-Methoxyphenyl)ethynyl)trimethylsilane
- ((3-Bromo-5-methoxyphenyl)ethynyl)trimethylsilane
- ((3-Chloro-4-methoxyphenyl)ethynyl)trimethylsilane
Uniqueness
((3-Chloro-5-methoxyphenyl)ethynyl)trimethylsilane is unique due to the specific positioning of the chloro and methoxy groups on the phenyl ring, which can influence its reactivity and the types of reactions it undergoes. This compound’s unique structure allows for selective functionalization and the formation of complex molecules .
特性
分子式 |
C12H15ClOSi |
|---|---|
分子量 |
238.78 g/mol |
IUPAC名 |
2-(3-chloro-5-methoxyphenyl)ethynyl-trimethylsilane |
InChI |
InChI=1S/C12H15ClOSi/c1-14-12-8-10(7-11(13)9-12)5-6-15(2,3)4/h7-9H,1-4H3 |
InChIキー |
WQVOXLLDAJPSEN-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=CC(=C1)C#C[Si](C)(C)C)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



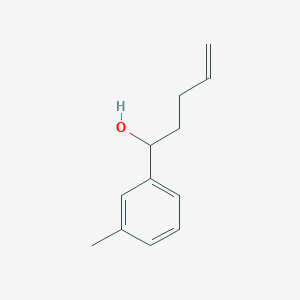


![(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl 6-[(2-amino-2-phenylacetyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B13648068.png)
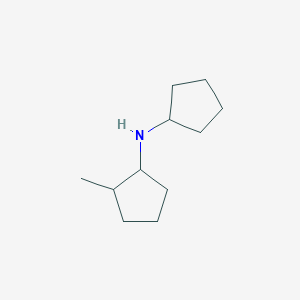

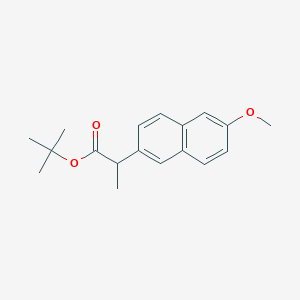
![[2,3-Dihydroxy-4-[[2-[3-(trifluoromethylsulfanyl)phenyl]pyrazolo[1,5-a]pyrimidin-7-yl]amino]cyclopentyl]methyl sulfamate](/img/structure/B13648078.png)
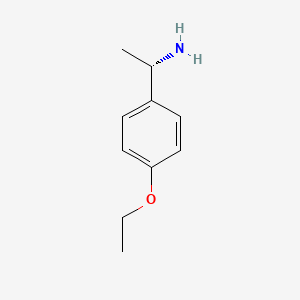
![5-Fluoro-1H-benzo[d][1,2,3]triazole-6-carboxamide](/img/structure/B13648100.png)

